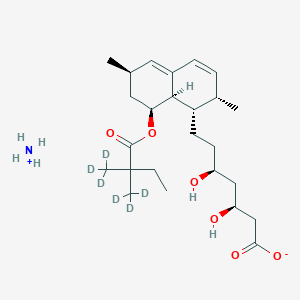![molecular formula C6H14ClNO5 B13837759 D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)
D-[UL-13C6]Glucosamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[UL-13C6]Glucosamine Hydrochloride: is a stable isotope-labeled compound of glucosamine hydrochloride. It is primarily used in research to trace and study metabolic pathways. This compound is a derivative of glucosamine, an amino sugar found in chitin, mucoproteins, and mucopolysaccharides. It has applications in various fields, including medicine, biology, and chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-[UL-13C6]Glucosamine Hydrochloride typically involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is carried out using hydrochloric acid under controlled conditions. The optimal conditions for hydrolysis include a temperature of 90°C, a hydrochloric acid concentration of 36%, and a reaction time of 3.5 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the extraction of chitin from crustacean shells, followed by hydrolysis with hydrochloric acid. The resulting glucosamine hydrochloride is then purified and labeled with the stable isotope 13C6 .
Análisis De Reacciones Químicas
Types of Reactions: D-[UL-13C6]Glucosamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a carbonyl group.
Reduction: The reduction of the carbonyl group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glucosaminic acid, while reduction can regenerate the original glucosamine hydrochloride .
Aplicaciones Científicas De Investigación
D-[UL-13C6]Glucosamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of glucosamine metabolism.
Biology: The compound is used to study the role of glucosamine in cellular processes, including cell membrane stability and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related conditions due to its anti-inflammatory properties.
Industry: The compound is used in the production of dietary supplements and pharmaceuticals
Mecanismo De Acción
The mechanism of action of D-[UL-13C6]Glucosamine Hydrochloride involves its incorporation into cellular pathways where it exerts its effects. The positively charged amino groups of glucosamine can bind to cell membranes, enhancing their stability and protecting against tissue damage. This binding also promotes cell proliferation and differentiation, contributing to wound healing and tissue regeneration .
Comparación Con Compuestos Similares
D-Glucosamine Hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements.
N-Acetyl-D-Glucosamine: Another derivative of glucosamine, used in similar applications but with different metabolic pathways.
Chondroitin Sulfate: Often used in combination with glucosamine for joint health supplements
Uniqueness: D-[UL-13C6]Glucosamine Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature makes it invaluable in research settings where understanding the detailed pathways and mechanisms of glucosamine metabolism is crucial .
Propiedades
Fórmula molecular |
C6H14ClNO5 |
|---|---|
Peso molecular |
221.59 g/mol |
Nombre IUPAC |
[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
Clave InChI |
QKPLRMLTKYXDST-CBIGNMKJSA-N |
SMILES isomérico |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)[NH3+])O)O)O.[Cl-] |
SMILES canónico |
C(C1C(C(C(C(O1)O)[NH3+])O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)



![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)




![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

